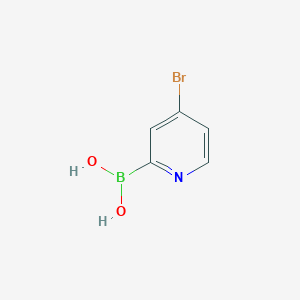
(4-Bromopyridin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromopyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the 4-position and a boronic acid group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where 4-bromopyridine is treated with a metal reagent such as n-butyllithium, followed by the addition of a boron reagent like trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 4-bromopyridine with a boronic ester or boronic acid under mild conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine N-oxide.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate or sodium hydroxide are often used as bases in these reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents.
Major Products:
Coupling Products: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Oxidation Products: Pyridine N-oxides are formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(4-Bromopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromopyridin-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions:
Molecular Targets: The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the organic group to the palladium center.
Pathways Involved: The key steps include oxidative addition, transmetalation, and reductive elimination, which result in the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
(3-Bromopyridin-4-yl)boronic acid: Similar in structure but with the bromine and boronic acid groups at different positions.
(2-Bromopyridin-4-yl)boronic acid: Another positional isomer with different reactivity and applications.
Uniqueness:
Propiedades
Fórmula molecular |
C5H5BBrNO2 |
|---|---|
Peso molecular |
201.82 g/mol |
Nombre IUPAC |
(4-bromopyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BBrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |
Clave InChI |
MEVZPTDPVZIERL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=CC(=C1)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


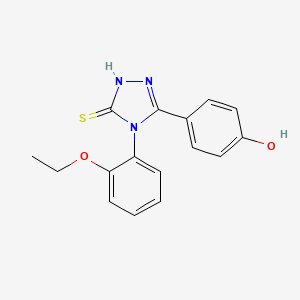
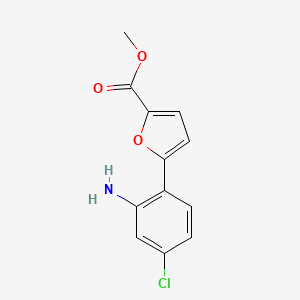
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

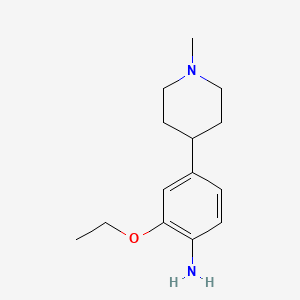
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

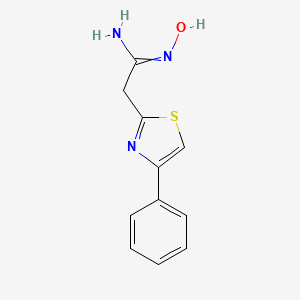
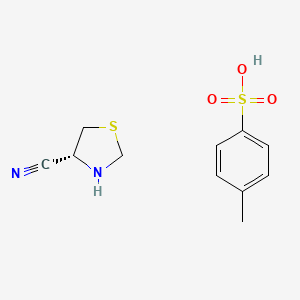
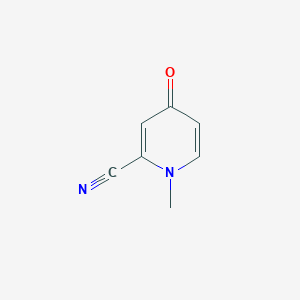
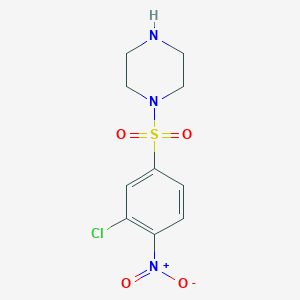
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
